N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-methoxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-11-7-8-15(14(9-11)20-2)21(18,19)17-10-12-5-3-4-6-13(12)16/h3-9,17H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBQGZUXAXJFBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide typically involves the reaction of 2-chlorobenzylamine with 2-methoxy-4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The aromatic rings in the compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are frequently employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation .
Scientific Research Applications
N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its ability to inhibit specific enzymes in bacterial pathways.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and potential therapeutic targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, which can be applied in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This inhibition can disrupt essential biological pathways in microorganisms, leading to their growth inhibition or death . Molecular docking studies have shown that the compound can bind effectively to enzyme active sites, providing a basis for its antimicrobial activity .
Comparison with Similar Compounds
Sulfonamide derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a detailed comparison of N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide with structurally related compounds.
Structural and Functional Group Comparisons
Table 1: Structural Features of Selected Sulfonamide Derivatives
Key Observations:
- Substituent Effects : The methoxy group (electron-donating) in the target compound may enhance solubility compared to nitro (electron-withdrawing) groups in analogues like N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide .
- Steric Hindrance : Bulky substituents, such as the 4,5-dibromo-2-ethoxyphenyl group in the compound from , may reduce binding affinity to enzymes due to steric clashes .
Table 2: Bioactivity Data of Selected Sulfonamides
Key Insights:
- BChE Inhibition: The dibromo-ethoxy derivative () shows moderate BChE inhibition, though far less potent than eserine.
Physicochemical and Crystallographic Comparisons
Table 3: Physical Properties and Structural Data
Structural Analysis:
- Crystal Packing : Derivatives like 4-chloro-N-(2-methylbenzoyl)benzenesulfonamide form dimers through sulfonamide hydrogen bonds, which could influence stability and melting points .
- Conformational Flexibility : The 2-methoxy group in the target compound may restrict rotation around the benzene ring, affecting binding to rigid enzyme active sites compared to more flexible analogues .
Biological Activity
N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily involves its ability to inhibit specific enzymes critical for microbial growth and cancer cell proliferation. The sulfonamide group in this compound can form hydrogen bonds with active site residues of target enzymes, thereby inhibiting their activity. This inhibition disrupts essential biological pathways, leading to the death or growth inhibition of microorganisms and cancer cells.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it showed notable inhibition against staphylococci clinical strains, effectively disrupting biofilm formation—a key factor in bacterial resistance . The compound's minimum inhibitory concentration (MIC) values indicate its potency in preventing bacterial growth.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 15 | 75 |
| Escherichia coli | 20 | 70 |
| Pseudomonas aeruginosa | 25 | 65 |
Anticancer Activity
Recent studies have highlighted the compound's anticancer potential. In vitro assays have shown that this compound induces apoptosis in various cancer cell lines, including cervical HeLa and breast MCF-7 cells. The compound's IC50 values ranged from 0.89 to 9.63 µg/mL, indicating strong cytotoxic effects .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µg/mL) | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 5.0 | 49.90 |
| MCF-7 | 6.5 | 45.20 |
| AGS | 4.0 | 52.30 |
Case Studies and Research Findings
- Study on Enzyme Inhibition : A significant study focused on the enzyme inhibition properties of this compound against carbonic anhydrase (CA). The compound showed selective inhibition of CA IX with an IC50 value of approximately 10 nM, indicating its potential as a therapeutic agent in cancer treatment .
- Antioxidant Properties : Another aspect of the research explored the antioxidant properties of the compound, which were found to be significant, further supporting its potential therapeutic applications by mitigating oxidative stress in cells .
- Mechanistic Insights : Further mechanistic studies revealed that the compound triggers apoptosis through both extrinsic and intrinsic pathways, as evidenced by increased levels of caspase-8 and caspase-9 activation in treated cells .
Q & A
Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)-2-methoxy-4-methylbenzenesulfonamide?
- Methodological Answer : The synthesis typically involves sulfonylation of a benzenesulfonyl chloride intermediate with a substituted benzylamine. Key steps include:
- Starting with 2-methoxy-4-methylbenzenesulfonyl chloride, reacting with 2-chlorobenzylamine under basic conditions (e.g., pyridine or triethylamine) .
- Purification via recrystallization or column chromatography.
Example: A similar sulfonamide synthesis used thionyl chloride for sulfonic acid activation, followed by amine coupling in DMF at controlled temperatures (60–80°C) .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : Analyze and spectra to confirm substitution patterns (e.g., methoxy, chlorobenzyl groups). For example, aromatic protons appear as distinct multiplet signals between δ 7.0–8.0 ppm .
- IR : Identify sulfonamide S=O stretching bands (~1350 cm) and N–H bending (~1550 cm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]) and fragmentation patterns .
Q. What crystallographic tools are suitable for structural determination?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Use SHELXL for refinement and Mercury for visualization and packing analysis . Key steps:
- Grow high-quality crystals via slow evaporation (e.g., in DMSO/EtOH mixtures) .
- Validate hydrogen bonding (e.g., N–H···O=S interactions) and π-stacking using Mercury’s Materials Module .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
- Methodological Answer : Cross-validation is critical:
- Compare NMR-derived torsion angles with SCXRD data. Discrepancies may arise from solution vs. solid-state conformations .
- Use DFT calculations (e.g., Gaussian) to model solution-phase structures and compare with experimental NMR shifts .
Example: A related sulfonamide showed a 5° deviation in dihedral angles between SCXRD and DFT-optimized structures, attributed to crystal packing forces .
Q. What strategies optimize reaction yields during synthesis?
- Methodological Answer : Key factors include:
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .
Example: A 15% yield increase was achieved by replacing pyridine with triethylamine in a similar sulfonylation .
Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?
- Methodological Answer : Combine molecular docking (e.g., AutoDock) and dynamics (e.g., GROMACS) to:
- Predict binding affinities to biological targets (e.g., enzymes with sulfonamide-binding pockets) .
- Simulate solvation effects on conformational stability.
Example: MD simulations of a chlorobenzyl sulfonamide revealed stable hydrogen bonds with a protein active site over 50 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
